5-Bromo-1-butyl-3-iodo-1H-indole
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Overview
Description
5-Bromo-1-butyl-3-iodo-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole typically involves a multi-step process:
Bromination of Indole: Indole is reacted with dibromomethane to yield 5-bromo-1H-indole.
Iodination: The 5-bromo-1H-indole is then treated with sulfuric acid and sodium iodide to produce 5-bromo-3-iodo-1H-indole.
Butylation: Finally, the compound undergoes butylation to introduce the butyl group at the nitrogen position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-butyl-3-iodo-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound can be explored for potential therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-3-iodo-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-indole: Lacks the butyl group, which can affect its solubility and reactivity.
5-Bromo-1-butyl-1H-indole:
3-Iodo-1-butyl-1H-indole: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
5-Bromo-1-butyl-3-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, as well as the butyl group
Properties
IUPAC Name |
5-bromo-1-butyl-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrIN/c1-2-3-6-15-8-11(14)10-7-9(13)4-5-12(10)15/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBACAOIOYTUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrIN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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